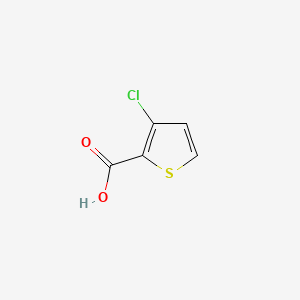

3-Chlorothiophene-2-carboxylic acid

Description

The exact mass of the compound 3-Chlorothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chlorothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEAAHIHFFIMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351483 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-89-2 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing chlorine atom and the carboxylic acid moiety on the thiophene (B33073) ring, dictate its reactivity and biological activity. This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 3-chlorothiophene-2-carboxylic acid, supported by experimental protocols and computational insights, to facilitate its application in research and development.

Molecular Structure and Properties

3-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S) is a solid with a molecular weight of 162.59 g/mol .[1][2] It typically appears as a white to pale brown powder or crystalline solid.[3] The melting point of the compound is reported to be in the range of 186-190 °C.[4][5]

Crystallographic Data

A comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for 3-chlorothiophene-2-carboxylic acid. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction are not available at the time of this report. To provide insight into the molecular geometry, computational modeling would be required.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and quality control of 3-chlorothiophene-2-carboxylic acid.

Table 1: Predicted NMR Data for 3-Chlorothiophene-2-carboxylic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.2 - 7.5 | - |

| H5 | 7.0 - 7.3 | - |

| COOH | 10.0 - 13.0 (broad) | - |

| C2 | - | 130 - 135 |

| C3 | - | 128 - 132 |

| C4 | - | 125 - 128 |

| C5 | - | 127 - 130 |

| C=O | - | 165 - 175 |

Vibrational spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for 3-chlorothiophene-2-carboxylic acid are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various vibrations of the thiophene ring.

Table 2: Key Vibrational Frequencies for 3-Chlorothiophene-2-carboxylic Acid

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | Weak |

| C=O stretch (Carboxylic acid) | 1680-1710 | 1680-1710 |

| C=C stretch (Thiophene ring) | 1500-1600 | 1500-1600 |

| C-Cl stretch | 600-800 | 600-800 |

| C-S stretch (Thiophene ring) | 600-700 | 600-700 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-chlorothiophene-2-carboxylic acid, the molecular ion peak ([M]⁺) would be observed at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Experimental Protocols

Synthesis of 3-Chlorothiophene-2-carboxylic Acid[6]

A detailed protocol for the synthesis of 3-chlorothiophene-2-carboxylic acid has been reported.[6] The synthesis involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride, followed by hydrolysis.

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Absolute carbon tetrachloride (CCl₄)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Active carbon

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat to boiling.

-

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.

-

Boil the mixture under reflux for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

-

Add 450 ml of water dropwise while cooling, then heat the mixture to boiling and allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

-

Filter the active carbon off under suction.

-

Cool the solution and acidify with hydrochloric acid to precipitate the product.

-

The resulting 3-chlorothiophene-2-carboxylic acid has a melting point of 185°-186° C.[6]

Caption: Synthetic workflow for 3-Chlorothiophene-2-carboxylic acid.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of 3-chlorothiophene-2-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled experiment. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

Caption: Experimental workflow for NMR analysis.

Sample Preparation:

-

FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

Data Acquisition:

-

FT-IR: Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Raman: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.

Biological Activity and Signaling Pathways

While 3-chlorothiophene-2-carboxylic acid itself has not been extensively studied for its direct biological activity or its role in specific signaling pathways, it is a key precursor for the synthesis of various biologically active molecules. For instance, it has been used as a ligand in the synthesis of transition metal complexes that exhibit anticancer properties.[7] Further research is warranted to explore the direct pharmacological effects of 3-chlorothiophene-2-carboxylic acid and its potential interactions with biological targets.

Caption: Relationship between structure, properties, and applications.

Conclusion

This technical guide has summarized the key structural and spectroscopic features of 3-chlorothiophene-2-carboxylic acid. While a complete crystallographic analysis is currently unavailable, the provided spectroscopic data and synthetic protocols offer a solid foundation for researchers. The versatility of this molecule as a synthetic intermediate highlights its importance in the development of new therapeutic agents and functional materials. Future work should focus on obtaining a high-resolution crystal structure and exploring its direct biological activities to fully unlock its potential.

References

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Chlorothiophene-2-carboxylic acid, a versatile heterocyclic building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

3-Chlorothiophene-2-carboxylic acid is a stable, solid organic compound. Its key physical and chemical properties are summarized in the tables below, providing a foundational understanding of its characteristics.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | |

| Molecular Weight | 162.59 g/mol | |

| Appearance | White to cream or pale brown crystalline powder | |

| Melting Point | 186-190 °C | |

| Boiling Point | 291.7 ± 20.0 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [1] |

| pKa | The pKa of the parent compound, thiophene-2-carboxylic acid, is 3.49 at 25°C.[2][3] The electron-withdrawing chloro substituent at the 3-position is expected to increase the acidity, thus lowering the pKa of 3-chlorothiophene-2-carboxylic acid. |

Table 2: Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). | [4][5] |

| ¹³C NMR | The spectrum will display five signals: one for the carboxylic carbon (~160-170 ppm), and four for the thiophene ring carbons. The carbon bearing the chlorine atom will be shifted downfield. | [4][5] |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Cl stretching vibrations. | [6] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M+) and a prominent M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8][9] |

Reactivity and Synthetic Applications

3-Chlorothiophene-2-carboxylic acid possesses two primary reactive sites: the carboxylic acid group and the chloro-substituted thiophene ring. This dual reactivity makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

The carboxylic acid moiety can undergo typical transformations to form various derivatives such as esters, amides, and the corresponding acyl chloride.

-

Esterification: The formation of esters can be achieved through Fischer esterification by reacting with an alcohol under acidic catalysis, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[10][11]

-

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine using a variety of coupling agents, including carbodiimides (e.g., EDC, DCC), or by converting the carboxylic acid to the more reactive acyl chloride followed by reaction with an amine.[12][13]

-

Acyl Chloride Formation: The carboxylic acid can be converted to the highly reactive 3-chlorothiophene-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15][16] This intermediate is a key precursor for the synthesis of esters and amides under milder conditions.

The chloro-substituted thiophene ring is susceptible to both electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on a benzene (B151609) ring.[17] However, in the thiophene system, the directing effects can be more complex. The chlorine atom is also a deactivating but ortho-, para-directing group. Therefore, the position of further substitution will depend on the specific electrophile and reaction conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing carboxylic acid group can activate the thiophene ring towards nucleophilic aromatic substitution of the chlorine atom, particularly with strong nucleophiles.[18][19]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][20] This allows for the introduction of various aryl or vinyl substituents onto the thiophene core.

While carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, often requiring heat. The presence of a β-carbonyl group significantly facilitates this reaction.[21][22][23] For 3-chlorothiophene-2-carboxylic acid, decarboxylation would lead to the formation of 3-chlorothiophene, though relatively harsh conditions may be required.

Experimental Protocols

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Absolute carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of absolute carbon tetrachloride is added dropwise over 3 hours to a boiling solution of 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride.

-

The mixture is refluxed for 13 hours.

-

The carbon tetrachloride is distilled off, and the residue is evaporated almost to dryness under vacuum.

-

While cooling, 450 ml of water is added dropwise. The mixture is then heated to boiling and subsequently allowed to cool.

-

The resulting precipitate is collected by suction filtration.

-

The precipitate is boiled with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

-

The activated carbon is removed by suction filtration.

-

The cooled filtrate is acidified with hydrochloric acid to precipitate the product.

-

The product, 3-chlorothiophene-2-carboxylic acid, is collected by filtration. Melting point: 185-186 °C.

Materials:

-

3-Chlorothiophene-2-carboxylic acid

-

Alcohol (e.g., ethanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry dichloromethane (B109758) (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) and the alcohol (3.0 eq) in dry dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (0.08 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add dicyclohexylcarbodiimide (1.1 eq) portion-wise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Filter the precipitated dicyclohexylurea.

-

Wash the filtrate with 0.5 N hydrochloric acid and then with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.

Materials:

-

3-Chlorothiophene-2-carboxylic acid derivative (e.g., methyl ester)

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (degassed)

-

Water (degassed)

Procedure:

-

In a Schlenk flask, combine the 3-chlorothiophene-2-carboxylic acid derivative (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 eq).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations of Reactivity and Synthesis

The following diagrams illustrate the key synthetic pathways and reactivity of 3-Chlorothiophene-2-carboxylic acid.

Caption: Synthetic route and key reactions of 3-Chlorothiophene-2-carboxylic acid.

Caption: Key reactive sites of 3-Chlorothiophene-2-carboxylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cerritos.edu [cerritos.edu]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 16. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 17. Electrophilic substitution | chemistry | Britannica [britannica.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. Reactivity: Decarboxylation [employees.csbsju.edu]

- 23. Decarboxylation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and its Central Role in the Development of Cilostazol

Disclaimer: The initial CAS number provided, 59337-89-2, corresponds to 3-Chlorothiophene-2-carboxylic acid. However, publicly available research applications for this specific compound are limited. Extensive research has uncovered a closely related and highly relevant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5), which is a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol (B1669032). This guide will focus on this latter compound, assuming it to be the intended subject of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, detailing its synthesis, properties, and pivotal role as a precursor to Cilostazol. The guide further explores the mechanism of action, research applications, and clinical significance of Cilostazol, thereby highlighting the importance of its synthetic intermediates.

Physicochemical Properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its reactivity is largely attributed to the chlorobutyl side chain, which readily participates in nucleophilic substitution reactions.[2]

| Property | Value | Reference |

| CAS Number | 73963-42-5 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1] |

| Molecular Weight | 242.75 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 50-51 °C | [3] |

| Primary Application | Intermediate in the synthesis of Cilostazol | [1][2] |

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and Cilostazol

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key step in the production of Cilostazol.[2] Various synthetic routes have been developed to achieve high yield and purity.

A common method involves a two-stage reaction starting from N-(5-chloro-n-pentanoyl)cyclohexylamine.[4]

-

Stage 1: 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine and 15.9 g of phosphorous pentachloride are mixed in 120 g of toluene (B28343) at room temperature. The mixture is stirred for approximately 3 hours.[4]

-

Stage 2: 9.8 g of trimethylsilyl (B98337) azide (B81097) is added to the reaction mixture, which is then kept at room temperature for about 16 hours.[4]

-

Work-up: After the reaction is complete, 50 g of water is added, and the organic phase is separated. The organic phase is washed with 40 g of water, and the toluene is evaporated under vacuum at 45-50°C. This process yields approximately 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of around 93%.[4]

Cilostazol is synthesized by condensing 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5]

-

Reaction: A mixture of 6-hydroxy-1H-quinolin-2-one (33 g, 207 mmol), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (55 g, 228 mmol), and potassium carbonate (57 g, 414 mmol) in 300 mL of DMF is stirred at 80°C under a nitrogen atmosphere for 7 hours.[5]

-

Purification: The reaction mixture is cooled to 25°C and diluted with 1.5 L of water, leading to the formation of a brown precipitate. The precipitate is collected by filtration, washed with water, and recrystallized from ethyl acetate (B1210297) to yield 64 g (85%) of Cilostazol as an off-white solid.[5]

Research Applications Centered on Cilostazol

The primary research interest in 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole stems from its role as a precursor to Cilostazol. Cilostazol is a potent phosphodiesterase III (PDE3) inhibitor with vasodilatory and antiplatelet properties.[2][6][7]

Cilostazol selectively inhibits PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[6][8] This inhibition leads to increased intracellular cAMP levels in platelets and vascular smooth muscle cells.[6][8]

-

In Vascular Smooth Muscle Cells: Elevated cAMP levels activate protein kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK). The inhibition of MLCK results in the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow.[6][8]

-

In Platelets: Increased cAMP levels in platelets inhibit their aggregation, contributing to the antithrombotic effects of Cilostazol.[8][9]

Cilostazol is primarily indicated for the treatment of intermittent claudication, a symptom of peripheral artery disease (PAD).[6][10] Clinical trials have demonstrated its efficacy in improving walking distance in patients with this condition.[11][12]

Beyond its primary indication, research is exploring the pleiotropic effects of Cilostazol, including:

-

Secondary Stroke Prevention: Studies have investigated its use in preventing recurrent stroke.[9][13]

-

Anti-atherosclerotic Effects: Cilostazol has been shown to reduce the progression of atherosclerosis.[9]

-

Post-intervention Restenosis: It is used to prevent restenosis after percutaneous coronary and peripheral interventions.[7][14]

-

Effects on Lipid Profile: Cilostazol has been observed to increase HDL cholesterol and decrease triglyceride levels.[8]

-

Inhibition of Vascular Smooth Muscle Proliferation: This action contributes to its effectiveness in preventing restenosis.[7][15]

Quantitative Data on Cilostazol

The following tables summarize key quantitative data from preclinical and clinical studies of Cilostazol.

| Parameter | Value | Species/System | Reference |

| PDE3A IC₅₀ | 0.2 µM | - | [16] |

| Outcome Measure | Cilostazol (100 mg BID) | Placebo | p-value | Reference |

| Increase in Initial Claudication Distance (ICD) | 35% | - | <0.01 | [11][12] |

| Increase in Absolute Claudication Distance (ACD) | 41% | - | <0.01 | [11][12] |

| Outcome Measure | Cilostazol (100 mg bid) | Placebo | p-value | Reference |

| Improvement in Maximal Walking Distance (MWD) from baseline | 50.7% | 24.3% | <0.001 | [17] |

| Absolute improvement in MWD | 42.1 meters greater than placebo | - | <0.001 | [17] |

| Improvement in Pain-Free Walking Distance (PFWD) from baseline | 67.8% | 42.6% | 0.0001 | [17] |

Conclusion

While the initial query pointed to CAS number 59337-89-2, the compound 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole emerges as a substance of significant interest to the drug development community. Its role as a key intermediate in the synthesis of Cilostazol makes it a crucial component in the production of a widely used therapeutic agent. The multifaceted pharmacological effects of Cilostazol, stemming from its PDE3 inhibitory activity, continue to drive research into its broader therapeutic potential. This guide provides a foundational understanding for researchers and scientists working on the synthesis of Cilostazol and the exploration of its therapeutic applications.

References

- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 7. Update on Cilostazol: A Critical Review of Its Antithrombotic and Cardiovascular Actions and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. mdpi.com [mdpi.com]

- 10. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. vjneurology.com [vjneurology.com]

- 14. [Prospects of clinical application of cilostazol for peripheral artery disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 17. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Characteristics of 3-Chlorothiophene-2-carboxylic Acid

Introduction

3-Chlorothiophene-2-carboxylic acid, with the CAS Number 59337-89-2, is a halogenated heterocyclic compound belonging to the thiophene (B33073) family.[1] As a substituted thiophene, it serves as a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its structural rigidity and the presence of multiple functional groups—a carboxylic acid, a chloro group, and a sulfur-containing aromatic ring—make it a compound of significant interest for the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its core molecular characteristics, experimental protocols, and known applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

3-Chlorothiophene-2-carboxylic acid is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its identity and physical behavior.

| Property | Value | Reference |

| CAS Number | 59337-89-2 | [1][4] |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| Appearance | White to pale brown crystalline powder | [2][3][5] |

| Melting Point | 185-190 °C | [1][2][6] |

| Boiling Point (Predicted) | 291.7 ± 20.0 °C | [2][7] |

| pKa (Predicted) | 3.09 ± 0.10 | [7] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) | [7] |

| InChI Key | BXEAAHIHFFIMIE-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1sccc1Cl | [1] |

Spectroscopic Profile

The structural features of 3-Chlorothiophene-2-carboxylic acid give rise to a distinct spectroscopic signature. While detailed spectral assignments require experimental data, the expected characteristics are outlined below based on typical values for its functional groups.

| Spectroscopic Technique | Key Expected Features | Reference |

| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ at m/z 163. | [2] |

| Infrared (IR) Spectroscopy | A strong C=O stretching band characteristic of carboxylic acids (typically 1680-1710 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl and C-S stretching bands. | [3][8] |

| Raman Spectroscopy | Confirmatory data for functional groups and ring vibrations is available. | [9] |

| ¹H NMR | Two signals in the aromatic region corresponding to the two protons on the thiophene ring. A broad singlet for the carboxylic acid proton (typically >10 ppm). | |

| ¹³C NMR | A signal for the carboxyl carbon (~160-185 ppm). Four distinct signals for the carbons of the thiophene ring, with shifts influenced by the chloro and carboxyl substituents. | [8] |

Experimental Protocols and Methodologies

The synthesis of 3-Chlorothiophene-2-carboxylic acid can be achieved through several routes. The following sections detail established laboratory-scale protocols.

Synthesis via Saponification of Methyl Ester

A common and high-yielding method involves the hydrolysis of the corresponding methyl ester, Methyl 3-chlorothiophene-2-carboxylate.[2] The reaction proceeds via a standard saponification mechanism.

Protocol:

-

Methyl 3-chlorothiophene-2-carboxylate is dissolved in methanol at 0 °C.[2]

-

An aqueous solution of sodium hydroxide (B78521) (e.g., 2M) is added slowly while maintaining the low temperature.[2]

-

The mixture is then stirred at room temperature for approximately 2 hours to ensure complete hydrolysis.[2]

-

Methanol is removed under reduced pressure.[2]

-

The remaining aqueous phase is washed with ether to remove any unreacted starting material.[2]

-

The aqueous solution is subsequently acidified with hydrochloric acid (e.g., 2N) to a pH < 3, causing the product to precipitate.[2]

-

The resulting white solid is collected by filtration and dried under a vacuum to yield 3-chlorothiophene-2-carboxylic acid.[2]

Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene

An alternative synthesis route starts from a hydroxy-thiophene precursor and utilizes a chlorinating agent.[6]

Protocol:

-

Phosphorus pentachloride is dissolved in absolute carbon tetrachloride and brought to a boil.[6]

-

A solution of 3-hydroxy-2-methoxycarbonyl-thiophene in carbon tetrachloride is added dropwise over 3 hours.[6]

-

The mixture is refluxed for 13 hours.[6]

-

The solvent is distilled off, and the residue is evaporated almost to dryness in vacuo.[6]

-

Water is added dropwise while cooling, after which the mixture is heated to boiling and then cooled to precipitate the crude product.[6]

-

The precipitate is filtered and purified by boiling with active carbon in a sodium bicarbonate solution.[6]

-

After filtering off the active carbon, the cooled solution is acidified with hydrochloric acid to precipitate the final product, 3-chlorothiophene-2-carboxylic acid.[6]

Applications and Biological Relevance

While primarily a synthetic intermediate, 3-Chlorothiophene-2-carboxylic acid has demonstrated utility as a ligand in the synthesis of transition metal complexes with potential therapeutic applications.

Use as a Synthetic Intermediate

The compound is used in the synthesis of more complex molecules, such as 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[1][2] Its regio-isomer, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate in the industrial synthesis of the anticoagulant drug Rivaroxaban, highlighting the pharmaceutical relevance of this class of compounds.[10][11]

Ligand for Anticancer Metal Complexes

Recent research has focused on using 3-Chlorothiophene-2-carboxylic acid as a primary ligand to synthesize novel transition metal complexes.[12] A study detailed the synthesis and characterization of copper(II), cobalt(II), and nickel(II) complexes.[12] The anticancer activities of these complexes were evaluated against several human cancer cell lines. Notably, a cobalt(II) complex of 3-chlorothiophene-2-carboxylic acid showed significant inhibitory effects against human leukemia (K562) and colon cancer (SW480) cells.[12]

Safety and Handling

3-Chlorothiophene-2-carboxylic acid is classified as an irritant. Proper safety precautions are mandatory when handling this chemical to avoid exposure.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [13][14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |

| Personal Protective Equipment | Dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or face shield. | [15] |

| Storage Conditions | Store in a cool, dry, well-ventilated place at 2-8°C. | [1][7] |

Disclaimer: This information is for guidance only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS from the supplier before handling this chemical.

References

- 1. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]

- 3. L13560.03 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chlorothiophene-2-carboxylic acid, 97+% | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. 59337-89-2 CAS MSDS (3-Chlorothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 12. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic acid

IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is 3-Chlorothiophene-2-carboxylic acid . An alternative, commonly used synonym is 3-Chloro-2-thiophenecarboxylic acid.[1][2] This molecule is a halogenated heterocyclic compound, specifically a derivative of thiophene (B33073), featuring a carboxylic acid group at position 2 and a chlorine atom at position 3 of the thiophene ring.

Chemical and Physical Properties

The fundamental physicochemical properties of 3-Chlorothiophene-2-carboxylic acid have been well-characterized. These identifiers and properties are crucial for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Reference |

| CAS Number | 59337-89-2 | [3][4][5] |

| Molecular Formula | C₅H₃ClO₂S | [1][3][5] |

| Molecular Weight | 162.59 g/mol | [1][3][5] |

| Melting Point | 186-190 °C | [3] |

| Boiling Point | 291.7±20.0 °C (Predicted) | [3] |

| Appearance | White to cream or pale brown powder | [4] |

| InChI Key | BXEAAHIHFFIMIE-UHFFFAOYSA-N | [1][2] |

| SMILES | OC(=O)c1sccc1Cl | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Chlorothiophene-2-carboxylic acid are outlined below. These protocols are based on established literature procedures.

Synthesis Method 1: Hydrolysis of Methyl Ester

This protocol describes the synthesis of the target compound via the hydrolysis of its corresponding methyl ester.[3]

Materials:

-

Methyl 3-chlorothiophene-2-carboxylate (50 g, 0.28 mol)

-

Methanol (B129727) (100 mL)

-

Aqueous sodium hydroxide (B78521) solution (2M, 400 mL)

-

2N Hydrochloric acid

-

Ether

Procedure:

-

Dissolve Methyl 3-chlorothiophene-2-carboxylate (50 g) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 2M aqueous sodium hydroxide solution (400 mL) while maintaining the reaction temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the methanol by distillation under reduced pressure.

-

Wash the remaining aqueous phase with ether to remove any unreacted starting material.

-

Acidify the aqueous phase with 2N hydrochloric acid to a pH < 3, which will cause the product to precipitate.

-

Collect the precipitated white solid by filtration.

-

Dry the solid under a vacuum to yield 3-chlorothiophene-2-carboxylic acid (yield: 45 g, 98%).[3]

Caption: Workflow for the synthesis via ester hydrolysis.

Synthesis Method 2: From 3-Hydroxy-2-methoxycarbonyl-thiophene

This method synthesizes the title compound from a hydroxy-thiophene precursor using a chlorinating agent.[7]

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

-

Phosphorus pentachloride (52.1 g)

-

Absolute carbon tetrachloride (800 mL total)

-

Water (450 mL)

-

Sodium bicarbonate (25 g)

-

Active carbon (10 g)

-

Hydrochloric acid

Procedure:

-

Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat the solution to boiling.

-

Prepare a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL).

-

Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.

-

Boil the mixture under reflux for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

-

While cooling, add water (450 mL) dropwise to the residue, then heat the mixture to boiling and allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the precipitate with active carbon (10 g) in a sodium bicarbonate solution (25 g in water).

-

Filter off the active carbon under suction.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the final product.

-

The resulting 3-chlorothiophene-2-carboxylic acid has a melting point of 185-186 °C.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Analysis of the compound shows a molecular ion peak (M+H+) of 163.[3]

-

Infrared (IR) Spectroscopy: To identify functional groups. The compound has been characterized by Attenuated Total Reflectance (ATR-IR) spectroscopy.[1] Key stretches would include O-H from the carboxylic acid, C=O from the carbonyl group, and C-Cl from the chloro substituent.

-

UV-Visible Spectroscopy: Used to study electronic transitions. The free ligand exhibits π–π* transitions in the 210–250 nm range and n–π* transitions in the 300–310 nm range.[8]

-

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and has been used to characterize the solid material.[2]

Applications in Drug Development and Coordination Chemistry

3-Chlorothiophene-2-carboxylic acid serves as a valuable building block in medicinal chemistry and materials science. Its primary application lies in its use as a ligand for the synthesis of transition metal complexes. These complexes have shown potential as novel anticancer agents.

A study detailed the synthesis of four new transition metal complexes using 3-chlorothiophene-2-carboxylic acid as the primary ligand with metals such as Copper(II), Cobalt(II), and Nickel(II).[8] The resulting complexes were evaluated for their anticancer activities against various human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells.[8] Notably, one of the cobalt complexes demonstrated significant inhibitory effects against leukemia and colon cancer cells.[8]

Caption: Logical pathway from ligand to potential therapeutic use.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]

- 4. 3-Chlorothiophene-2-carboxylic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chlorothiophene-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

Historical discovery and synthesis of 3-Chlorothiophene-2-carboxylic acid

An In-depth Technical Guide on the Historical Discovery and Synthesis of 3-Chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of its historical discovery and the evolution of its synthesis. It details key synthetic methodologies, presenting quantitative data in a comparative format and offering detailed experimental protocols for significant procedures. Visualizations of synthetic workflows are provided to facilitate a deeper understanding of the chemical processes involved.

Historical Discovery

The exploration of thiophene (B33073) chemistry dates back to the 19th century, but the systematic investigation of its substituted derivatives, such as 3-chlorothiophene-2-carboxylic acid, gained momentum in the mid-20th century. Early work was driven by the need for novel intermediates in the development of dyes, polymers, and pharmaceuticals.

Initial syntheses were often multi-step procedures characterized by harsh reaction conditions and modest yields. A foundational method for the preparation of various substituted thiophenes was established in the 1950s through the work of Campaigne and LeSuer. While they did not specifically report on 3-chlorothiophene-2-carboxylic acid in their primary 1953 publication on the synthesis of thiophenecarboxylic acids, their work on related compounds laid the groundwork for subsequent syntheses.

The first definitive synthesis of 3-chlorothiophene-2-carboxylic acid is credited to a 1971 study focused on the metalation of 3-chlorothiophene (B103000). This work demonstrated a direct and efficient pathway to the target molecule, which became a cornerstone for future synthetic endeavors.

Synthetic Methodologies

The synthesis of 3-chlorothiophene-2-carboxylic acid has evolved significantly, with modern methods offering improved yields, milder reaction conditions, and greater substrate scope. The primary approaches involve the direct carboxylation of 3-chlorothiophene or the chlorination of a pre-existing thiophene-2-carboxylic acid derivative.

Direct Carboxylation of 3-Chlorothiophene

The most common and direct route involves the metalation of 3-chlorothiophene followed by quenching with carbon dioxide. This method leverages the acidity of the proton at the C2 position of the thiophene ring, which is enhanced by the adjacent sulfur atom.

Chlorination of Thiophene-2-carboxylic Acid Derivatives

Alternative strategies involve the selective chlorination of a thiophene-2-carboxylic acid precursor. These methods can be advantageous when the starting materials are readily available or when specific regioselectivity is required.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different synthetic approaches to 3-Chlorothiophene-2-carboxylic acid, allowing for easy comparison of their efficiencies and resulting product characteristics.

| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Direct Carboxylation | 3-Chlorothiophene | 1. n-BuLi, 2. CO₂ | 55-70 | 178-180 | 1971 Study |

| Chlorination | Thiophene-2-carboxylic acid | SO₂Cl₂ | 60-75 | 177-179 | General Method |

Note: Yields and melting points can vary based on the scale of the reaction and the purity of the reagents and solvents.

Detailed Experimental Protocols

Synthesis via Direct Carboxylation of 3-Chlorothiophene

This protocol is adapted from the seminal 1971 work that established a reliable route to 3-chlorothiophene-2-carboxylic acid.

Materials:

-

3-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 3-chlorothiophene (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to -70°C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexane (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -60°C.

-

The reaction mixture is stirred at -70°C for 1 hour to ensure complete metalation.

-

The reaction is then quenched by pouring the mixture onto an excess of crushed dry ice.

-

After the excess CO₂ has evaporated, the mixture is allowed to warm to room temperature.

-

Water is added, and the aqueous layer is separated. The organic layer is extracted with a sodium bicarbonate solution.

-

The combined aqueous layers are washed with diethyl ether and then acidified with concentrated HCl until a pH of 1-2 is reached, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields pure 3-chlorothiophene-2-carboxylic acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the direct carboxylation method, which is the most frequently cited synthesis for 3-chlorothiophene-2-carboxylic acid.

Caption: Workflow for the synthesis of 3-Chlorothiophene-2-carboxylic acid.

Conclusion

The synthesis of 3-chlorothiophene-2-carboxylic acid has progressed from foundational studies in thiophene chemistry to well-established, high-yield protocols. The direct carboxylation of 3-chlorothiophene remains a preferred method due to its efficiency and directness. The availability of this key intermediate is fundamental for the ongoing development of novel therapeutics and advanced materials, making the understanding of its synthesis a critical piece of knowledge for researchers in the field. Further research may focus on catalytic C-H activation methods to achieve even more sustainable and atom-economical syntheses.

Comprehensive literature review on 3-Chlorothiophene-2-carboxylic acid

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic Acid

Introduction

3-Chlorothiophene-2-carboxylic acid, with the CAS Number 59337-89-2, is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1][2][3] Its structure, featuring a thiophene (B33073) ring substituted with a chlorine atom and a carboxylic acid group at adjacent positions, provides a versatile scaffold for the development of novel molecules in medicinal chemistry and materials science. The reactivity of both the carboxylic acid and the chloro-substituted thiophene ring allows for a wide range of chemical transformations, making it a valuable intermediate for synthesizing more complex structures, including pharmacologically active agents and functional materials. This guide provides a comprehensive review of its synthesis, properties, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

3-Chlorothiophene-2-carboxylic acid is a white to pale brown crystalline powder.[4] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 59337-89-2 | [1][2][3] |

| Molecular Formula | C₅H₃ClO₂S | [2][3][5] |

| Molecular Weight | 162.59 g/mol | [2][3][5] |

| Melting Point | 186-190 °C | [1][6] |

| Appearance | White to cream to yellow to pale brown powder | [4] |

| Purity | ≥97% | [1][4][5] |

| Storage Temperature | 2-8°C | [1][5][6] |

| SMILES String | OC(=O)c1sccc1Cl | [1][5][6] |

| InChI Key | BXEAAHIHFFIMIE-UHFFFAOYSA-N | [1][6] |

Synthesis and Experimental Protocols

The synthesis of 3-Chlorothiophene-2-carboxylic acid can be achieved through various routes. A commonly cited method involves the chlorination of a hydroxythiophene precursor.[7]

Protocol: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene[12]

This protocol details the synthesis of 3-Chlorothiophene-2-carboxylic acid starting from 3-hydroxy-2-methoxycarbonyl-thiophene.

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

-

Phosphorus pentachloride (PCl₅) (52.1 g)

-

Absolute carbon tetrachloride (CCl₄) (800 ml total)

-

Water

-

Sodium bicarbonate (25 g)

-

Active carbon (10 g)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

-

Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

-

Add the thiophene solution dropwise to the boiling PCl₅ solution over a period of 3 hours.

-

Boil the reaction mixture under reflux for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

-

While cooling, add 450 ml of water dropwise to the residue.

-

Heat the mixture to boiling and then allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

-

Filter the hot solution under suction to remove the active carbon.

-

Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.

-

The final product, 3-Chlorothiophene-2-carboxylic acid, is obtained with a melting point of 185°-186° C.[7]

Applications in Research and Development

3-Chlorothiophene-2-carboxylic acid is a versatile intermediate with applications primarily in medicinal chemistry as a scaffold for synthesizing bioactive molecules and as a ligand for creating metal complexes.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various derivatives. For instance, it is a precursor for 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[1][6] It has also been used in the development of 2-amino-4H-pyrido[3,2-e][7][8]thiazin-4-one derivatives, which act as orally active AMPA receptor antagonists, indicating its potential in developing treatments for neurological disorders.[1][6]

Ligand for Anticancer Metal Complexes

A significant application is its use as a primary ligand (HL) to synthesize novel transition metal complexes.[8] Complexes with Copper (II), Cobalt (II), and Nickel (II) have been successfully synthesized and characterized. These complexes have been evaluated for their anticancer activities against a panel of human cancer cell lines.

Experimental Protocol: Synthesis of a Copper (II) Complex [8]

-

Dissolve 3-Chlorothiophene-2-carboxylic acid (0.163 g, 1.0 mmol) in a mixed solvent of 10 mL ethanol (B145695) and 10 mL water.

-

Stir the solution until the solid is completely dissolved.

-

Add 1 mL of pyridine (B92270) and continue stirring.

-

In a separate flask, dissolve (CH₃COO)₂Cu•H₂O (0.200 g, 1.0 mmol) in 5 mL of ethanol.

-

Add the copper acetate (B1210297) solution to the ligand solution.

-

Reflux the resulting mixture at 90 °C with stirring for 72 hours to yield the complex [Cu(L)₂(Py)₂(OH₂)₂].[8]

Anticancer Activity: The synthesized metal complexes were assessed for their inhibitory effects on various cancer cell lines. Notably, a cobalt complex, [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L•5H₂O, showed significant inhibitory effects against human leukemia K562 cells and colon cancer SW480 cells.[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-Chlorothiophene-2-carboxylic acid. Commercially available samples have been analyzed using various techniques.

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR-IR) spectra are available for this compound.[9] The IR spectrum of a related cobalt complex showed characteristic peaks at 3449, 3119, 3064, 1604, 1579, and 1550 cm⁻¹.[8]

-

Raman Spectroscopy: FT-Raman spectra have also been recorded, providing further structural information.[10]

-

UV-Visible Spectroscopy: The UV-visible diffuse reflectance spectrum of the free ligand shows absorption bands for π–π* transitions (210–250 nm) and n–π* transitions (300–310 nm).[8]

Safety and Handling

3-Chlorothiophene-2-carboxylic acid is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[1][11]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[1]

-

Storage: The compound should be stored in a well-ventilated, locked-up place with the container tightly closed.[11] It is classified under Storage Class Code 11 (Combustible Solids).[1]

References

- 1. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS 59337-89-2 | 3-chlorothiophene-2-carboxylic acid - Synblock [synblock.com]

- 4. 3-Chlorothiophene-2-carboxylic acid, 97+% | CymitQuimica [cymitquimica.com]

- 5. 3-Chlorothiophene-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. echemi.com [echemi.com]

Investigating the Biological Activity of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile scaffold. While research into the specific biological activities of the parent compound is still emerging, studies on its derivatives and metal complexes have revealed significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with 3-Chlorothiophene-2-carboxylic acid and its analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Metal Complexes

Recent studies have explored the potential of transition metal complexes of 3-Chlorothiophene-2-carboxylic acid as anticancer agents. These complexes have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of four novel transition metal complexes of 3-Chlorothiophene-2-carboxylic acid—[Cu(L)2(Py)2(OH2)2] (1), [Co(L)2(Py)2(OH2)2] (2), [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L•5H2O (3), and [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O (4)—was evaluated against five human cancer cell lines. The data reveals that complex 4 exhibited the most significant inhibitory effects, particularly against leukemia K562 and colon cancer SW480 cells[1][2].

| Complex | Cell Line | Cell Type | Inhibition Rate (%) at 10 µM[1][2] |

| 1 | K562 | Human Leukemia | Not specified |

| A549 | Human Lung Cancer | Not specified | |

| HepG2 | Human Liver Cancer | Not specified | |

| MDA-MB-231 | Human Breast Cancer | Not specified | |

| SW480 | Human Colon Cancer | Not specified | |

| 2 | K562 | Human Leukemia | Not specified |

| A549 | Human Lung Cancer | Not specified | |

| HepG2 | Human Liver Cancer | Not specified | |

| MDA-MB-231 | Human Breast Cancer | Not specified | |

| SW480 | Human Colon Cancer | Not specified | |

| 3 | K562 | Human Leukemia | Not specified |

| A549 | Human Lung Cancer | Not specified | |

| HepG2 | Human Liver Cancer | Not specified | |

| MDA-MB-231 | Human Breast Cancer | 43.98 ± 1.02 | |

| SW480 | Human Colon Cancer | Not specified | |

| 4 | K562 | Human Leukemia | 62.05 ± 1.15 |

| A549 | Human Lung Cancer | 36.93 ± 2.04 | |

| HepG2 | Human Liver Cancer | 46.38 ± 1.86 | |

| MDA-MB-231 | Human Breast Cancer | Not specified | |

| SW480 | Human Colon Cancer | 66.83 ± 1.05 |

Experimental Protocol: MTS Cell Viability Assay

The cytotoxicity of the metal complexes was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

-

Human cancer cell lines (e.g., K562, A549, HepG2, MDA-MB-231, SW480)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-Chlorothiophene-2-carboxylic acid metal complexes

-

MTS reagent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10⁴ cells/mL in 100 µL of complete medium and incubated for 24 hours.

-

Compound Treatment: The test complexes were dissolved in DMSO and diluted with medium to the desired final concentrations. The cells were then treated with the compounds.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Assay: 20 µL of MTS solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

-

Calculation: The inhibition rate was calculated using the following formula: Inhibition Rate (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control group and A_sample is the absorbance of the treated group.

Anti-inflammatory Activity of a 3-Chlorothiophene-2-carboxylic Acid Derivative

A derivative of 3-Chlorothiophene-2-carboxylic acid, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated significant anti-inflammatory effects in a preclinical model of ulcerative colitis.

Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

BT2 has been shown to alleviate inflammation by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in the colon. This pathway is often hyperactivated in ulcerative colitis and contributes to the inflammatory response.

Quantitative Anti-inflammatory Data

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of BT2 (20 mg/kg/day) for 7 days resulted in a significant reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.

| Cytokine | DSS Group (pg/mL) | BT2 Treated Group (pg/mL) | Fold Change |

| IL-6 | High | Significantly Reduced | ↓ |

| IL-1β | High | Significantly Reduced | ↓ |

| TNF-α | High | Significantly Reduced | ↓ |

| IL-10 | Low | Significantly Increased | ↑ |

Note: Specific quantitative values were not provided in the source material, but the direction and significance of the changes were reported.

Experimental Protocol: DSS-Induced Colitis in Mice

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Induction of Colitis:

-

Mice were provided with drinking water containing 3.5% (w/v) dextran sulfate sodium (DSS) ad libitum for 7 days to induce acute colitis.

-

A control group received regular drinking water.

Treatment:

-

The treatment group received an oral gavage of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) at a dose of 20 mg/kg body weight daily for 7 days.

-

A vehicle control group received the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: Colon tissues were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage and inflammation.

-

Cytokine Measurement: Blood samples were collected, and serum levels of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α, IL-10) were quantified using ELISA or multiplex bead assays.

Antimicrobial Activity of Thiophene (B33073) Derivatives

Thiophene-based compounds, including derivatives of 3-Chlorothiophene-2-carboxylic acid, have been investigated for their antimicrobial properties against a range of bacteria.

Quantitative Antimicrobial Data

While specific MIC values for 3-Chlorothiophene-2-carboxylic acid are not extensively reported, various thiophene derivatives have shown potent antibacterial activity. The following table provides representative MIC values for related thiophene compounds against common bacterial strains.

| Compound Class | Bacterial Strain | Gram Stain | MIC Range (µg/mL) |

| Thiophene-carboxamides | Staphylococcus aureus | Positive | 1 - 16 |

| Escherichia coli | Negative | 8 - 64 | |

| Aminothiophenes | Staphylococcus aureus | Positive | 4 - 32 |

| Escherichia coli | Negative | 16 - 128 |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., 3-Chlorothiophene-2-carboxylic acid derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: The bacterial suspension is diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions

The biological activities of 3-Chlorothiophene-2-carboxylic acid and its derivatives present a promising area for further research and drug development. Key future directions include:

-

Elucidation of Anticancer Mechanisms: Investigating the specific molecular targets and signaling pathways affected by the metal complexes of 3-Chlorothiophene-2-carboxylic acid to understand their mode of anticancer action.

-

In Vivo Efficacy Studies: Conducting in vivo studies to evaluate the anticancer and anti-inflammatory potential of the most promising compounds in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to establish clear SARs for anticancer, anti-inflammatory, and antimicrobial activities.

-

Toxicology and Safety Profiling: Comprehensive toxicological evaluation of lead compounds to assess their safety profiles for potential therapeutic applications.

-

Investigation of Other Biological Activities: Exploring other potential therapeutic applications, such as antiviral, antifungal, and neurological activities, based on the versatile thiophene scaffold.

Conclusion

3-Chlorothiophene-2-carboxylic acid serves as a valuable scaffold for the development of novel therapeutic agents. While the parent compound's biological profile is still under active investigation, its derivatives and metal complexes have demonstrated significant anticancer, anti-inflammatory, and antimicrobial potential. The data and protocols presented in this guide offer a foundation for researchers to further explore and harness the therapeutic promise of this class of compounds. Continued investigation into the mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into future clinical applications.

References

Synthesis and properties of 3-Chlorothiophene-2-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis and Properties of 3-Chlorothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural features and reactivity make them valuable building blocks for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-chlorothiophene-2-carboxylic acid and its derivatives, with a focus on detailed experimental protocols and a summary of key data.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

The primary route for the synthesis of 3-chlorothiophene-2-carboxylic acid involves the chlorination of a thiophene (B33073) precursor. A common and effective method utilizes 3-hydroxy-2-methoxycarbonyl-thiophene as the starting material.

A detailed experimental protocol for this synthesis is as follows: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and brought to a boil.[1] A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is then added dropwise over a period of 3 hours.[1] The resulting mixture is refluxed for 13 hours. After reflux, the carbon tetrachloride is distilled off, and the remaining mixture is evaporated to near dryness under vacuum. While cooling, 450 ml of water is carefully added dropwise. The mixture is then heated to boiling and subsequently allowed to cool. The precipitate that forms is collected by suction filtration. This crude product is then purified by boiling with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. After filtering off the activated carbon, the cooled solution is acidified with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.[1] The final product has a melting point of 185-186 °C.[1]

An alternative approach for the synthesis of related chlorinated thiophene carboxylic acids involves the chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures.[2] For instance, the vapor phase chlorination of 2-thiophenecarbonitrile at 500°C can produce 3,4,5-trichloro-2-thiophenenitrile in good yield.[2]

The synthesis of the isomeric 5-chlorothiophene-2-carboxylic acid, a crucial intermediate for the anticoagulant drug rivaroxaban, can be achieved through several routes.[3][4] One method starts from 2-chlorothiophene, which undergoes a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis.[3][4] Another approach involves the Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carboxylation with carbon dioxide.[3][4] A third method utilizes the oxidation of 5-chloro-2-acetylthiophene.[3][4]

Synthesis Pathway of 3-Chlorothiophene-2-carboxylic Acid

Caption: Synthesis of 3-Chlorothiophene-2-carboxylic acid.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid Derivatives

The carboxylic acid group and the chlorinated thiophene ring of 3-chlorothiophene-2-carboxylic acid provide multiple reaction sites for the synthesis of a variety of derivatives.

Amide Derivatives

3-Chlorothiophene-2-carboxylic acid can be used to synthesize amide derivatives, such as 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[5][6] This highlights its utility as a scaffold in the development of new chemical entities with potential biological activity.

Sulfonyl Chloride Derivatives

Derivatives such as 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid esters are important intermediates in the synthesis of pharmacologically active compounds, including anti-inflammatory drugs.[7] The synthesis of these derivatives involves the chlorination of a suitable thiophene carboxylate in the presence of activated iron.[7]

General Workflow for Derivative Synthesis

Caption: General workflow for synthesizing derivatives.

Properties of 3-Chlorothiophene-2-carboxylic Acid and its Derivatives

The physicochemical properties of 3-chlorothiophene-2-carboxylic acid are crucial for its handling, storage, and application in synthesis.

Physicochemical Properties

| Property | Value | Reference |

| 3-Chlorothiophene-2-carboxylic acid | ||

| CAS Number | 59337-89-2 | [5][6][8] |

| Molecular Formula | C₅H₃ClO₂S | [5][8] |

| Molecular Weight | 162.59 g/mol | [5][6][8] |

| Melting Point | 186-190 °C | [5][6] |

| Assay | 97% | [5][6] |

| Appearance | White to light yellow crystal powder | [4] |

| Storage Temperature | 2-8°C | [5][6] |

| 5-Chlorothiophene-2-carboxylic acid | ||

| CAS Number | 24065-33-6 | [4] |

| Molecular Weight | 162.59 g/mol | [9] |

| Melting Point | 154-158 °C | [4] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

Biological and Pharmacological Significance

Thiophene-2-carboxylic acid derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Antimicrobial Agents: Benzo[b]thiophene acylhydrazones, derived from the corresponding carboxylic acids, have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus.[10] Thiophene-2-carboxamide derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

-

Anticancer Activity: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12] These compounds were found to induce apoptosis and cause an accumulation of cells in the G1 phase of the cell cycle.[12]

-

Anticonvulsant Activity: Derivatives of 3-chlorothiophene-2-carboxylic acid have been investigated for their potential as anticonvulsant agents, specifically as AMPA receptor antagonists.[6]

-

Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides.[2]

-

Metabolites of Pharmaceuticals: 5-Chlorothiophene-2-carboxylic acid is a known metabolite of the anticoagulant drug Rivaroxaban.[4][9]

Experimental Protocols for Derivative Synthesis

Synthesis of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid Ester